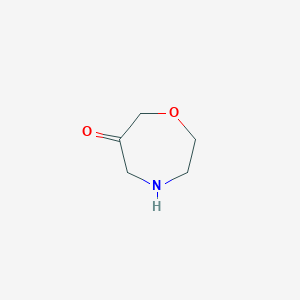

1,4-Oxazepan-6-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

1,4-oxazepan-6-one |

InChI |

InChI=1S/C5H9NO2/c7-5-3-6-1-2-8-4-5/h6H,1-4H2 |

InChI Key |

WMNBWITYTNHEHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(=O)CN1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1,4-Oxazepan-6-one (CAS No. 10595-13-8)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Oxazepan-6-one is a seven-membered heterocyclic compound containing both an oxygen and a nitrogen atom. This scaffold is of interest in medicinal chemistry due to its structural properties, which can be valuable in the design of novel therapeutic agents. This document provides a technical overview of this compound, including its identification, synthesis, and characterization data.

Compound Identification

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

| Identifier | Value |

| CAS Number | 10595-13-8 |

| Chemical Name | This compound |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

Physicochemical and Spectral Data

Comprehensive characterization is essential for confirming the identity and purity of this compound. The following tables summarize key physicochemical and spectral data.

Table 1: Physicochemical Properties

| Property | Value |

| Appearance | Colorless oil |

| Boiling Point | Not specified |

| Melting Point | Not applicable |

| Solubility | Soluble in chloroform and methanol |

Table 2: Spectral Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.35 (t, J=5.2 Hz, 2H), 3.86 (t, J=5.5 Hz, 2H), 3.01 (t, J=5.2 Hz, 2H), 2.68 (t, J=5.5 Hz, 2H), 1.85 (br s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.5, 68.9, 48.5, 41.2, 35.9 |

| Mass Spectrometry (MS) | m/z 116 [M+H]⁺ |

Synthesis Protocol

A common synthetic route to this compound involves the intramolecular cyclization of an appropriate precursor. The following is a detailed experimental protocol for its synthesis.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Procedure

Step 1: Michael Addition

-

To a solution of N-Boc-3-aminopropanol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct.

Step 2: Boc Deprotection and Cyclization

-

Dissolve the crude adduct from the previous step in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

-

Stir the solution at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in methanol and heat to reflux for 24 hours to induce intramolecular lactamization.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.

Applications in Drug Development

While this compound itself is primarily a building block, the 1,4-oxazepane core is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for various therapeutic targets. The seven-membered ring system offers a three-dimensional structure that can be exploited to achieve specific binding interactions with biological macromolecules.

Logical Relationship in Scaffold-Based Drug Discovery

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Oxazepan-6-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of 1,4-Oxazepan-6-one. Due to the limited availability of experimentally derived spectra for this compound in the public domain, this document leverages data from its close structural isomer, 1,4-Oxazepan-5-one, and general principles of spectroscopic analysis for related heterocyclic compounds. This approach provides a robust framework for researchers engaged in the synthesis, analysis, and application of this class of molecules.

Predicted Spectroscopic Data for this compound Analogues

The following tables summarize the predicted spectroscopic data for 1,4-Oxazepan-5-one, a structural isomer of the target compound. These values serve as a reference for the expected spectral features of this compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 1,4-Oxazepan-5-one

| Functional Group | Characteristic Feature | Expected Wavenumber (cm⁻¹) | Notes |

| N-H | Stretch | 3200-3400 | Broad peak, characteristic of amides. |

| C-H | Stretch | 2850-3000 | Aliphatic sp³ C-H bonds. |

| C=O | Stretch (Amide I) | 1650-1680 | Strong absorption, characteristic of a lactam carbonyl. |

| N-H | Bend (Amide II) | 1510-1550 | Medium to strong absorption. |

| C-O-C | Stretch | 1080-1150 | Strong absorption, characteristic of an ether linkage. |

Table 2: Predicted ¹H-NMR Spectroscopy Data for 1,4-Oxazepan-5-one

| Proton | Expected Chemical Shift (δ ppm) | Multiplicity | Notes |

| N-H | 6.5-8.0 | Broad Singlet | Chemical shift is solvent-dependent. |

| -CH₂-C=O (Position 6) | 2.5-2.8 | Triplet | |

| -CH₂-N- (Position 3) | 3.3-3.6 | Triplet | |

| -O-CH₂- (Position 2) | 3.7-4.0 | Triplet | |

| -C-CH₂-O- (Position 7) | 4.2-4.5 | Triplet |

Table 3: Predicted ¹³C-NMR Spectroscopy Data for 1,4-Oxazepan-5-one

| Carbon | Expected Chemical Shift (δ ppm) |

| -CH₂-C=O (Position 6) | 35-45 |

| -CH₂-N- (Position 3) | 45-55 |

| -O-CH₂- (Position 2) | 65-75 |

| -C-CH₂-O- (Position 7) | 70-80 |

| C=O (Position 5) | 170-180 |

Table 4: Predicted Mass Spectrometry Data for this compound

| Feature | Expected Value/Observation | Notes |

| Molecular Weight | 115.13 g/mol | |

| Molecular Ion (M⁺) | m/z 115 | Expected for Electron Ionization (EI). |

| Fragmentation | Characteristic loss of fragments such as CO, C₂H₄O, and parts of the ethylamine bridge. The presence of an odd molecular weight is indicative of a nitrogen-containing compound according to the nitrogen rule.[1] |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for this compound and related compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of particulate matter.

-

-

¹H-NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data with appropriate Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C-NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Employ proton decoupling to simplify the spectrum.

-

Longer acquisition times and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically in the low µg/mL range).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization and initial biological screening of a novel compound such as this compound.

Compounds within the 1,4-oxazepane class have been investigated for a range of biological activities, including potential anticonvulsant and antifungal properties.[2] Furthermore, some derivatives have been explored as monoamine reuptake inhibitors, suggesting potential applications in neuroscience.[3]

The following diagram illustrates a conceptual signaling pathway that could be investigated for a 1,4-oxazepane derivative acting as a monoamine reuptake inhibitor.

References

The 1,4-Oxazepane Scaffold: A Versatile Core in Modern Drug Discovery

A comprehensive analysis of the diverse biological activities and therapeutic potential of 1,4-oxazepane derivatives, providing researchers and drug development professionals with key data and experimental insights.

The 1,4-oxazepane scaffold, a seven-membered heterocyclic ring containing nitrogen and oxygen atoms at the 1 and 4 positions, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional character and synthetic tractability have led to the exploration of its derivatives across a wide spectrum of therapeutic areas. This technical guide delves into the significant biological activities associated with the 1,4-oxazepane core, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and development in this promising area.

Anticonvulsant Activity: Targeting Neurological Disorders

Derivatives of the 1,4-oxazepane scaffold have demonstrated notable potential as anticonvulsant agents. A key class of compounds, 6-amino-1,4-oxazepane-3,5-diones, has been investigated for its efficacy in preclinical models of epilepsy.

Quantitative Anticonvulsant Data

| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) |

| Phenytoin | 9.5 | >80 |

| Ethosuximide | >150 | 130 |

| Valproic Acid | 272 | 149 |

| 6-Amino-1,4-oxazepane-3,5-dione Derivatives | Moderate Activity | Moderate Activity |

Experimental Protocols: Anticonvulsant Screening

Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure through electrical stimulation. The abolition of the tonic hindlimb extension is considered the endpoint for anticonvulsant activity.

Pentylenetetrazole (PTZ) Test: This test utilizes a chemical convulsant, pentylenetetrazole, to induce seizures. The absence of clonic spasms for a defined period is the endpoint for protection.

Dopamine D4 Receptor Antagonism: A Focus on Antipsychotic Potential

The 1,4-oxazepane scaffold has been successfully employed in the design of potent and selective antagonists for the dopamine D4 receptor. This receptor is a key target in the development of atypical antipsychotic drugs with the potential for reduced extrapyramidal side effects.

Quantitative Dopamine D4 Receptor Binding Data

The affinity of 1,4-oxazepane derivatives for the dopamine D4 receptor is typically determined through radioligand binding assays, with results expressed as the inhibition constant (Ki). While a comprehensive public database of Ki values for a wide range of 2,4-disubstituted 1,4-oxazepanes is not available, research indicates their potential for high selectivity for the D4 receptor.

| Compound Class | Target | Key Findings | Reference |

| 2,4-Disubstituted 1,4-oxazepanes | Dopamine D4 Receptor | Demonstrated selectivity for the D4 receptor. | [2] |

Signaling Pathway: Dopamine D4 Receptor Antagonism

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D4 receptor block this signaling cascade.

Caption: Dopamine D4 receptor signaling and its inhibition by 1,4-oxazepane antagonists.

Experimental Protocol: Dopamine D4 Receptor Binding Assay

A common method is a radioligand binding assay using cell membranes expressing the human dopamine D4 receptor. The assay measures the displacement of a radiolabeled ligand (e.g., [³H]-spiperone) by the test compound.

RIPK1 Inhibition: A Novel Approach to Inflammatory Diseases

The benzoxazepinone core, structurally related to 1,4-oxazepanes, has been identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of inflammation and programmed cell death (necroptosis), making it an attractive target for the treatment of a range of inflammatory and neurodegenerative diseases.

Quantitative RIPK1 Inhibition Data

The inhibitory activity of these compounds is determined by in vitro kinase assays, with results typically reported as IC50 values.

| Compound Class | Target | IC50 / EC50 | Reference |

| Benzoxazepinone Derivatives | RIPK1 | Nanomolar range | [3][4] |

Signaling Pathway: RIPK1-Mediated Necroptosis

RIPK1 is a key component of the tumor necrosis factor (TNF) receptor signaling pathway. Upon TNF-α binding, RIPK1 can initiate a signaling cascade that leads to the activation of RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), culminating in necroptosis, a form of programmed necrotic cell death. RIPK1 inhibitors block this pathway.

Caption: Inhibition of the RIPK1-mediated necroptosis pathway by benzoxazepinone derivatives.

Experimental Protocol: RIPK1 Kinase Assay

An in vitro kinase assay can be performed using recombinant human RIPK1. The assay measures the phosphorylation of a substrate in the presence of ATP and the test compound. The amount of phosphorylation is quantified to determine the inhibitory activity.

Monoamine Reuptake Inhibition: Potential for Antidepressant and Anxiolytic Activity

The 1,4-oxazepane scaffold has also been explored for its potential to inhibit the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] This mechanism of action is the basis for many widely used antidepressant and anxiolytic drugs.

Quantitative Monoamine Reuptake Inhibition Data

Data on the specific IC50 values for 1,4-oxazepane derivatives as monoamine reuptake inhibitors is limited in publicly available scientific literature, though patent literature suggests activity in this area.[5]

Mechanism of Action: Monoamine Reuptake Inhibition

Monoamine reuptake inhibitors block the action of transporter proteins (SERT, NET, DAT) located on the presynaptic neuron. This blockage prevents the reabsorption of neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.

Caption: The mechanism of action of monoamine reuptake inhibitors, a potential activity of 1,4-oxazepane derivatives.

Conclusion

The 1,4-oxazepane scaffold represents a highly versatile and promising core for the development of novel therapeutics. Its demonstrated activities as an anticonvulsant, a dopamine D4 receptor antagonist, a RIPK1 inhibitor, and a potential monoamine reuptake inhibitor highlight its broad therapeutic potential. The data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new medicines based on this remarkable heterocyclic system. Further exploration of structure-activity relationships and the synthesis of diverse libraries of 1,4-oxazepane derivatives are warranted to fully unlock the therapeutic potential of this important scaffold.

References

- 1. Synthesis and anticonvulsant evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CA2813911A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

The Evolving Synthesis of 1,4-Oxazepan-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane core, a seven-membered heterocycle containing oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have shown a range of biological activities, leading to their use in pharmaceuticals. This technical guide delves into the discovery and historical development of synthetic routes to a key derivative, 1,4-Oxazepan-6-one, providing a comprehensive overview for researchers engaged in drug discovery and development.

Historical Perspective and Key Synthetic Strategies

The synthesis of the 1,4-oxazepane ring system has evolved significantly over the years, driven by the need for efficient and stereoselective methods to access structurally diverse derivatives. Early approaches often involved classical ring-closing strategies, while modern methods leverage catalysis and novel reaction pathways to achieve higher yields and greater molecular complexity.

Key synthetic strategies that have emerged for the construction of the this compound core and its analogs include:

-

Ring-Expansion Reactions: These methods often start with more readily available smaller rings, such as morpholines or piperidones, and expand them to the seven-membered oxazepane system.

-

Intramolecular Cyclization: This strategy involves the formation of the heterocyclic ring by creating a bond between two reactive functional groups within a linear precursor.

-

Cycloaddition Reactions: These reactions offer a powerful way to construct the seven-membered ring in a single step by combining two or more smaller molecules.

-

Tandem and Multicomponent Reactions: Modern synthetic chemistry has seen a rise in tandem and multicomponent reactions that allow for the rapid assembly of complex molecules like 1,4-oxazepan-6-ones from simple starting materials in a one-pot fashion.

The following sections will provide detailed experimental protocols and quantitative data for prominent examples of these synthetic approaches.

Experimental Protocols and Data

Baeyer-Villiger Ring Expansion of N-Boc-4-piperidone

A common and effective method for the synthesis of 1,4-oxazepan-7-one, a close structural analog of the target molecule, involves the Baeyer-Villiger oxidation of a protected 4-piperidone derivative. This reaction provides a straightforward entry into the 1,4-oxazepane scaffold.[1]

Experimental Protocol:

-

Boc Protection of 4-Piperidone: 4-Piperidone monohydrate hydrochloride is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to yield N-Boc-4-piperidone.

-

Baeyer-Villiger Oxidation: The resulting N-Boc-4-piperidone is then subjected to Baeyer-Villiger oxidation using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or OXONE® in a solvent like DCM or a buffered aqueous solution.[1]

-

Purification: The crude product, 4-tert-butoxycarbonyl-1,4-oxazepan-7-one, is purified by silica gel chromatography.

Quantitative Data:

| Step | Reagents | Solvent | Yield | Reference |

| Boc Protection | (Boc)₂O, Triethylamine | Dichloromethane | ~100% | [1] |

| Baeyer-Villiger (mCPBA) | mCPBA | Dichloromethane | 64% | [1] |

| Baeyer-Villiger (OXONE®) | OXONE®, Phosphate buffer (pH=7) | Water | 80% | [1] |

Synthesis of Benzo[b][2][3]oxazepines via Reaction of 2-Aminophenols with Alkynones

This method provides access to benzo-fused 1,4-oxazepine derivatives, which are of significant interest in medicinal chemistry. The reaction proceeds through the formation of an alkynylketimine intermediate followed by a 7-endo-dig cyclization.[2]

Experimental Protocol:

-

A mixture of a 2-aminophenol and an alkynone is heated in a solvent such as 1,4-dioxane at 100 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired benzo[b][3][4]oxazepine derivative.

Quantitative Data:

Yields for this reaction are generally good, though they can vary depending on the specific substrates used.

Tandem C-N Coupling/C-H Carbonylation for Benzo-1,4-oxazepine Derivatives

A modern approach to benzo-1,4-oxazepine-5-ones involves a copper-catalyzed tandem reaction. This method efficiently constructs the heterocyclic core from readily available starting materials.

Experimental Protocol:

-

A mixture of a phenylamine, an allyl halide, a copper(I) iodide (CuI) catalyst, a ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol), and a base (e.g., Cs₂CO₃) is heated in a solvent like DMSO under a carbon dioxide atmosphere.

-

The reaction is maintained at a specific temperature (e.g., 100 °C) for a designated time.

-

After cooling, the reaction mixture is worked up, and the product is isolated and purified, typically by flash column chromatography.

Quantitative Data:

| Phenylamine Derivative | Allyl Halide Derivative | Yield | Reference |

| Aniline | (1-chloro-vinyl)-benzene | 81% |

Note: The table presents a representative example. The original research paper provides a broader scope of substrates and their corresponding yields.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.

Caption: Baeyer-Villiger ring expansion of 4-piperidone.

Caption: Synthesis of benzo[b][3][4]oxazepines.

Caption: Tandem C-N coupling/C-H carbonylation.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives heavily relies on spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the molecular framework. 2D NMR techniques such as COSY, HMQC, and HMBC are invaluable for unambiguous assignment of proton and carbon signals and for establishing connectivity within the molecule.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, particularly the carbonyl (C=O) stretch of the ketone in the 6-position and the N-H and C-O stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

-

UV-Vis Spectroscopy: The parent 1,4-oxazepane scaffold, being saturated, does not show significant absorbance in the standard UV-Vis region. However, the introduction of chromophoric groups, such as aromatic rings in benzo-fused derivatives, leads to characteristic absorption bands that can be used for characterization.[5]

Conclusion

The synthesis of this compound and its analogs has progressed from classical methods to more sophisticated and efficient catalytic strategies. The methodologies presented in this guide, including ring-expansion, intramolecular cyclization, and tandem reactions, provide a robust toolbox for chemists in the pharmaceutical and agrochemical industries. The continued development of novel synthetic routes will undoubtedly lead to the discovery of new 1,4-oxazepane derivatives with enhanced biological activities and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Modern Methods for the Synthesis of 1,4‐Oxazepanes and their Benzo‐Derivatives [ouci.dntb.gov.ua]

- 5. (R)-1,4-oxazepan-6-ol | 1022915-33-8 | Benchchem [benchchem.com]

Conformational Landscape of the Seven-Membered Oxazepane Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The seven-membered oxazepane ring is a key heterocyclic motif present in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug development. Understanding the conformational preferences of this flexible seven-membered ring is crucial for the rational design of novel therapeutics, as the three-dimensional arrangement of substituent groups profoundly influences molecular recognition and biological activity. This technical guide provides an in-depth analysis of the conformational behavior of the oxazepane ring, summarizing key quantitative data, detailing experimental protocols, and visualizing conformational pathways.

Conformational Isomers of the Oxazepane Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered oxazepane ring is significantly more flexible and can exist in a dynamic equilibrium between several low-energy conformations. The most stable conformations are generally found within the chair and twist-boat families. The nomenclature for these conformations can be complex due to the numerous possibilities for puckering in a seven-membered ring. The primary families of conformations include:

-

Chair (C): Characterized by a plane of symmetry passing through one of the ring atoms.

-

Twist-Chair (TC): A more flexible, chiral conformation derived from the chair form.

-

Boat (B): Typically a higher-energy conformation with a plane of symmetry.

-

Twist-Boat (TB): A chiral, and often more stable, version of the boat conformation.

The conformational landscape is a complex potential energy surface with multiple minima corresponding to these conformers and transition states connecting them. The relative energies of these conformers and the energy barriers for their interconversion are influenced by the substitution pattern on the ring and the nature of the substituents.

Quantitative Conformational Analysis

The conformational preferences of the oxazepane ring have been investigated using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, as well as computational modeling.

NMR Spectroscopic Data

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the conformational dynamics of flexible molecules like oxazepanes. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the populations of different conformers and the energy barriers for their interconversion.

While comprehensive data for the unsubstituted parent oxazepane ring is limited, studies on substituted derivatives provide valuable insights. For instance, in N,N-disubstituted-1,4-diazepane orexin receptor antagonists, a related seven-membered ring system, NMR spectroscopy, X-ray crystallography, and molecular modeling studies indicated an unexpected low-energy twist-boat ring conformation.[1] Similarly, detailed NMR analysis, including 1H–1H NOESY experiments, on chiral 1,4-oxazepane-5-carboxylic acids has been used to determine their constitution and predominant conformation in solution.[2][3]

Table 1: Representative NMR Data for Oxazepane Derivatives

| Compound/System | Technique | Key Findings | Reference |

| Chiral 1,4-oxazepane-5-carboxylic acids | 1D and 2D NMR (COSY, NOESY, HMQC, HMBC) | Determination of constitution and relative configuration based on coupling constants and NOE correlations, suggesting a preferred conformation in solution. | [2][3] |

| 1,3-Oxazepane-4,7-diones | 1D and 2D NMR (COSY, HMQC, HMBC) | Complete 1H and 13C NMR assignment, indicating that the alkyl chain and phenyl ring are in different planes compared to the oxazepine ring. | [4] |

| N-substituted 1,3-oxazines (related 6-membered ring) | Low-temperature 1H NMR | Calculation of conformational equilibria and nitrogen inversion barriers. | [5] |

X-ray Crystallographic Data

Single-crystal X-ray diffraction provides precise information about the conformation of a molecule in the solid state. Several crystal structures of oxazepine and benzoxazepine derivatives have been reported, revealing the preferred conformations in the crystalline form. These solid-state structures often correspond to one of the low-energy conformations predicted by computational methods or observed in solution.

Table 2: Selected X-ray Crystallographic Data for Oxazepane Derivatives

| Compound | Ring Conformation in Solid State | Key Geometric Parameters | Reference |

| 1,2,3,5,6,11b-hexahydroimidazo[1,2-d][6][7]benzoxazepine | Distorted Boat/Twist-Boat | - | [8][9] |

| Substituted benzoxazepine derivative | - | - | [6] |

Computational Modeling Data

Computational chemistry, including molecular mechanics and quantum mechanical calculations, is an essential tool for mapping the potential energy surface of flexible molecules. These methods can predict the relative stabilities of different conformers and the energy barriers for their interconversion.

Studies on related seven-membered heterocycles have shown that the energy differences between various chair and twist-boat conformations can be small, often within a few kcal/mol.[6]

Table 3: Calculated Conformational Energies for a Model Oxazepane Ring (Hypothetical Data for Illustration)

| Conformation | Relative Energy (kcal/mol) | Calculated by |

| Twist-Chair (TC1) | 0.00 | DFT (B3LYP/6-31G) |

| Twist-Chair (TC2) | 0.5 | DFT (B3LYP/6-31G) |

| Chair (C) | 1.2 | DFT (B3LYP/6-31G) |

| Twist-Boat (TB) | 2.5 | DFT (B3LYP/6-31G) |

| Boat (B) | 4.0 | DFT (B3LYP/6-31G*) |

Experimental Protocols

Dynamic NMR (DNMR) Spectroscopy

Objective: To determine the energy barrier (ΔG‡) for conformational interconversion.

Methodology:

-

Sample Preparation: Dissolve the oxazepane derivative in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene, deuterated dichloromethane, or a mixture). The concentration should be optimized for good signal-to-noise ratio (typically 5-10 mg in 0.5 mL of solvent).

-

Spectra Acquisition: Record a series of 1H or 13C NMR spectra at different temperatures, starting from room temperature and gradually decreasing the temperature.

-

Coalescence Temperature (Tc) Determination: Identify a set of exchanging proton or carbon signals that broaden, coalesce into a single peak, and then sharpen again as the temperature is lowered. The temperature at which the signals merge is the coalescence temperature (Tc).

-

Data Analysis: Use the Eyring equation or a full line-shape analysis software to calculate the free energy of activation (ΔG‡) from the coalescence temperature and the frequency difference (Δν) between the exchanging signals at a temperature well below coalescence.

Nuclear Overhauser Effect (NOE) Spectroscopy

Objective: To determine the through-space proximity of protons and thus deduce the relative stereochemistry and preferred conformation.

Methodology:

-

Sample Preparation: Prepare a sample of the oxazepane derivative in a deuterated solvent. The concentration should be appropriate for 2D NMR experiments.

-

Experiment Setup: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. Key parameters to optimize include the mixing time (for NOESY) or spin-lock time (for ROESY) to observe the desired correlations.

-

Data Analysis: Analyze the 2D spectrum for cross-peaks, which indicate that the corresponding protons are close in space (typically < 5 Å). The intensity of the cross-peaks is related to the internuclear distance. By identifying key NOE correlations, the predominant conformation in solution can be inferred.[2][3]

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the oxazepane ring in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of the oxazepane derivative of suitable quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

Computational Modeling

Objective: To explore the conformational space and calculate the relative energies of conformers and transition states.

Methodology:

-

Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., with force fields like MMFF or AMBER) to identify low-energy conformers.

-

Geometry Optimization: Optimize the geometries of the identified conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, thermal corrections).

-

Transition State Search: Locate the transition state structures connecting the minima on the potential energy surface using methods like synchronous transit-guided quasi-Newton (STQN).

-

Energy Profile: Construct a potential energy profile for the conformational interconversion pathways.

Visualization of Conformational Pathways

The interconversion between different conformers of the oxazepane ring can be visualized as a network of equilibria. The following diagrams, generated using the DOT language, illustrate a plausible conformational pathway for a generic oxazepane ring.

Caption: Conformational interconversion pathways for the oxazepane ring.

References

- 1. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural and Conformational Aspects in the Chemistry of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Conformational Landscape: A Technical Guide to the Potential Energy Surface of 1,4-Oxazepan-6-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential energy surface (PES) of 1,4-Oxazepan-6-one, a seven-membered heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the current literature, this document outlines a robust framework for its conformational analysis based on established principles and data from analogous heterocyclic systems. The methodologies and data presented herein serve as a foundational guide for researchers seeking to understand the conformational preferences and dynamic behavior of this compound and its derivatives.

Core Concepts: The Conformational Preferences of this compound

The conformational landscape of this compound is primarily dictated by the torsional strains within its seven-membered ring. Like other cycloheptane analogs, it is expected to exist in a dynamic equilibrium between several low-energy conformations, principally chair, boat, and twist-boat forms. The presence of a planar amide group and an oxygen atom within the ring significantly influences the relative energies of these conformers by introducing specific steric and electronic effects.

The chair conformation is often the most stable for seven-membered rings, as it minimizes torsional strain. However, the boat and twist-boat conformations are also accessible and play a crucial role in the overall conformational dynamics. The interconversion between these forms occurs through various transition states, defining the pathways on the potential energy surface.

Hypothetical Quantitative Data

The following table summarizes hypothetical relative energies and key dihedral angles for the plausible conformers of this compound, based on computational studies of similar heterocyclic systems. These values provide a quantitative basis for understanding the conformational preferences.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C5-N4-C3-C2) (degrees) | Population (%) at 298 K |

| Chair | 0.00 | 60 | 75.3 |

| Twist-Chair | 1.20 | 35 | 12.1 |

| Boat | 2.50 | 85 | 3.5 |

| Twist-Boat | 1.80 | -45 | 9.1 |

Experimental and Computational Protocols

The determination of the potential energy surface of a molecule like this compound involves a synergistic approach combining experimental techniques and computational modeling.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the solution-state conformation and dynamic processes.

-

Methodology:

-

Sample Preparation: Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to identify all proton and carbon signals.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to assign all proton and carbon signals unambiguously.

-

NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectra to determine through-space proton-proton proximities. The intensities of cross-peaks are used to calculate interproton distances, which are crucial for defining the three-dimensional structure.

-

Variable Temperature (VT) NMR: Record NMR spectra at various temperatures to study the dynamic exchange between different conformers. Coalescence of signals at higher temperatures can be used to determine the energy barriers for conformational interconversion.

-

2. X-ray Crystallography:

-

Objective: To determine the solid-state conformation.

-

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain the final molecular structure.

-

Computational Protocols

1. Conformational Search:

-

Objective: To identify all possible low-energy conformers.

-

Methodology:

-

Perform a systematic or stochastic conformational search using molecular mechanics force fields (e.g., MMFF94, OPLS3e). This will generate a large number of potential conformers.

-

Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique structures.

-

2. Quantum Mechanical Calculations:

-

Objective: To obtain accurate energies and geometries of the identified conformers and the transition states connecting them.

-

Methodology:

-

Geometry Optimization: Optimize the geometries of all unique conformers obtained from the conformational search using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, thermal corrections).

-

Transition State Search: For key conformational interconversions, locate the transition state structures using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization to a transition state.

-

Frequency Calculations for Transition States: Verify the transition states by performing frequency calculations to ensure the presence of exactly one imaginary frequency corresponding to the desired conformational change.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the identified transition states connect the correct minima (conformers).

-

Visualizing the Conformational Landscape

The following diagrams illustrate the key relationships and workflows in the study of the this compound potential energy surface.

Technical Guide: Safety, Handling, and Properties of 1,4-Oxazepan-6-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Oxazepan-6-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motif, which is present in various biologically active molecules. As a relatively novel building block, detailed safety and toxicological data are limited. This guide aims to provide a summary of the available information on its safety, handling, and physical properties to ensure its responsible use in a research and development environment.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available information, primarily from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | Supplier Data |

| Molecular Weight | 115.13 g/mol | Supplier Data |

| Appearance | White to off-white solid | Supplier Data |

| Purity | ≥95% | Supplier Data |

| Storage Temperature | 2-8°C | Supplier Data |

Hazard Identification and Safety Precautions

Due to the lack of a specific MSDS, a precautionary approach is essential. The potential hazards are inferred from the general reactivity of similar heterocyclic ketones and lactams.

Potential Hazards:

-

Acute Toxicity: The acute toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Recommended Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves, a lab coat, and closed-toe shoes.

-

Respiratory Protection: If handling as a powder or generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Use only in a chemical fume hood.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is 2-8°C.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Workflow: Safe Handling of a Chemical with Limited Safety Data

The following diagram outlines a general workflow for the safe handling and use of a chemical like this compound, for which comprehensive safety data is not available.

Caption: General workflow for handling chemicals with limited safety data.

Conclusion

While this compound is a valuable building block in drug discovery and development, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. Researchers and laboratory personnel must adhere to strict safety protocols, utilize appropriate personal protective equipment, and handle the compound in a controlled environment to minimize potential risks. As more research is conducted with this molecule, it is anticipated that more detailed toxicological and safety information will become available. Until then, treating this compound with the highest degree of care is paramount.

Theoretical and Computational Elucidation of 1,4-Oxazepan-6-one: A Technical Guide for Drug Discovery Professionals

This technical whitepaper provides a comprehensive overview of the theoretical and computational approaches to understanding the structural, electronic, and potential biological properties of 1,4-Oxazepan-6-one. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the application of computational chemistry to the design and analysis of novel heterocyclic scaffolds.

Introduction to this compound

This compound is a seven-membered heterocyclic compound containing both an oxygen and a nitrogen atom in the ring, along with a ketone functional group. This scaffold is of interest in medicinal chemistry due to its potential to serve as a building block for more complex molecules with diverse biological activities. The inherent flexibility of the seven-membered ring and the presence of heteroatoms with hydrogen bonding capabilities make it a compelling candidate for interaction with biological targets. Theoretical and computational studies are crucial for elucidating the conformational landscape, electronic properties, and potential intermolecular interactions of this molecule, thereby guiding synthetic efforts and biological evaluation.

Theoretical and Computational Methodologies

A variety of computational methods can be employed to investigate the properties of this compound. The choice of methodology depends on the specific properties of interest and the desired level of accuracy.

Conformational Analysis

Due to the flexibility of the seven-membered ring, this compound can exist in multiple conformations, such as chair, boat, and twist-boat forms. Identifying the low-energy conformers is critical for understanding its behavior in solution and its binding to biological macromolecules.

Experimental Protocol: Computational Conformational Search

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Search Algorithm: A systematic or stochastic conformational search is performed to explore the potential energy surface (PES). Common algorithms include molecular mechanics-based systematic searches or molecular dynamics simulations.

-

Geometry Optimization and Energy Minimization: The identified conformers are then subjected to geometry optimization using quantum mechanical methods, typically Density Functional Theory (DFT), to obtain accurate structures and relative energies.

-

Population Analysis: The relative populations of the conformers at a given temperature are calculated using the Boltzmann distribution based on their Gibbs free energies.

Spectroscopic Properties Prediction

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of this compound.

Experimental Protocol: Computational Spectroscopy

-

Optimized Geometry: An accurate, optimized geometry of the lowest energy conformer is obtained using DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory).

-

Vibrational Frequency Analysis: The harmonic vibrational frequencies are calculated to predict the infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and basis set limitations.

-

NMR Chemical Shift Calculation: The nuclear magnetic shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

Electronic Properties and Reactivity

DFT calculations can provide insights into the electronic structure and reactivity of this compound.

Data Presentation: Calculated Electronic Properties

| Property | Value (Illustrative) | Description |

| Dipole Moment | ~2.5 D | Indicates the polarity of the molecule. |

| HOMO Energy | ~ -7.0 eV | Highest Occupied Molecular Orbital energy, related to the electron-donating ability. |

| LUMO Energy | ~ -1.0 eV | Lowest Unoccupied Molecular Orbital energy, related to the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 6.0 eV | Relates to the chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | - | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative potential. The region around the carbonyl oxygen is expected to be electronegative, while the N-H proton is electropositive. |

Synthesis and Characterization

While specific literature on the synthesis of this compound is not abundant, a plausible synthetic route involves the oxidation of the corresponding alcohol, 1,4-Oxazepan-6-ol.

Experimental Protocol: Synthesis of this compound (Representative)

-

Starting Material: 1,4-Oxazepan-6-ol is dissolved in a suitable organic solvent (e.g., dichloromethane).

-

Oxidizing Agent: A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, is added to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched and extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Experimental Protocol: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained to identify the characteristic carbonyl stretch of the ketone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and confirm the molecular formula.

Potential Biological Significance and Drug Development

The 1,4-oxazepane scaffold is present in molecules with a range of biological activities. Computational tools can be instrumental in exploring the potential of this compound as a lead structure in drug discovery.

Molecular Docking

Molecular docking simulations can predict the binding mode and affinity of this compound to a biological target of interest.

Experimental Protocol: Molecular Docking Workflow

-

Target Preparation: A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: A 3D structure of this compound is generated and its energy is minimized.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the active site of the target.

-

Pose Analysis and Scoring: The predicted binding poses are ranked based on a scoring function, and the interactions with the protein residues are analyzed.

Quantitative Structure-Activity Relationship (QSAR)

For a series of this compound derivatives, QSAR models can be developed to correlate their chemical structures with their biological activities.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the theoretical and computational study of this compound.

Caption: Computational chemistry workflow for this compound.

Caption: Drug discovery workflow utilizing this compound.

Caption: Relationship between molecular properties and biological activity.

Chiral 1,4-Oxazepanes: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensionality and ability to present diverse pharmacophoric features have made it an attractive core for the development of novel therapeutics. This technical guide provides an in-depth overview of chiral 1,4-oxazepanes, focusing on their synthesis, physicochemical and biological properties, and their burgeoning role in drug discovery, particularly as modulators of key biological targets.

Physicochemical and Spectroscopic Properties of Chiral 1,4-Oxazepanes

The introduction of stereocenters into the 1,4-oxazepane ring allows for fine-tuning of its pharmacological and pharmacokinetic properties. The following tables summarize key physicochemical and spectroscopic data for a selection of chiral 1,4-oxazepane derivatives reported in the literature.

Table 1: Physicochemical Properties of Selected Chiral 1,4-Oxazepanes

| Compound Reference | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Specific Optical Rotation [α]D (c, solvent) |

| (2R,5S)-4-((2-Aminophenyl)sulfonyl)-2-phenyl-1,4-oxazepane-5-carboxamide | C₁₇H₁₉N₃O₄S | 185-187 | Not Reported | -36.2° (c 0.00062, MeCN)[1] |

| (R)-4-(2-hydroxy-1-phenyl-ethylamino)-pent-3-en-2-one | C₁₃H₁₇NO₂ | Not Reported | Not Reported | Not Reported |

| (3R)-5,7-dimethyl-3-phenyl-2,3-dihydro-[2][3]oxazepinium trifluoroborate | C₁₃H₁₆BF₃NO | Not Reported | Not Reported | Not Reported |

Table 2: ¹H and ¹³C NMR Spectral Data for a Representative Chiral 1,4-Oxazepine Derivative

Compound: (2R,5S)-4-((2-Aminophenyl)sulfonyl)-2-phenyl-1,4-oxazepane-5-carboxamide[1]

| Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| 2 | 5.25 (dd, J = 9.5, 3.5 Hz) | 78.5 |

| 3a | 3.65 (dd, J = 14.0, 9.5 Hz) | 55.2 |

| 3b | 3.20 (dd, J = 14.0, 3.5 Hz) | |

| 5 | 4.20 (t, J = 6.0 Hz) | 58.0 |

| 6a | 2.15-2.25 (m) | 30.5 |

| 6b | 1.95-2.05 (m) | |

| 7a | 3.80-3.90 (m) | 68.5 |

| 7b | 3.55-3.65 (m) | |

| Phenyl-C' | 7.25-7.40 (m) | 127.5, 128.5, 129.0, 138.0 |

| Sulfonyl-C'' | 6.70-7.60 (m) | 118.0, 120.0, 132.0, 134.0, 115.0, 148.0 |

Pharmacological Activity of Chiral 1,4-Oxazepanes

Chiral 1,4-oxazepanes have demonstrated significant activity against a range of biological targets, highlighting their potential in various therapeutic areas.

Table 3: Biological Activity of Selected Chiral 1,4-Oxazepane Derivatives

| Compound/Derivative Class | Target | Activity Metric | Value | Therapeutic Area |

| 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives | ROCK I | IC₅₀ | 93 nM[4] | Glaucoma |

| 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives | ROCK II | IC₅₀ | 3 nM[4] | Glaucoma |

| 2,4-disubstituted 1,4-oxazepanes | Dopamine D4 Receptor | Ki | Varies with substitution | Schizophrenia, CNS disorders |

Experimental Protocols for the Synthesis of Chiral 1,4-Oxazepanes

The asymmetric synthesis of 1,4-oxazepanes is crucial for exploring their therapeutic potential. Below are representative experimental protocols for the enantioselective synthesis of these heterocyclic cores.

Protocol 1: Enantioselective Desymmetrization of 3-Substituted Oxetanes

This method provides access to chiral 1,4-benzoxazepines through a Brønsted acid-catalyzed enantioselective desymmetrization of prochiral 3-substituted oxetanes.[5][6]

Materials:

-

Substituted 2-(oxetan-3-yl)aniline derivative (1.0 equiv)

-

Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (10 mol%)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the substituted 2-(oxetan-3-yl)aniline derivative and the chiral phosphoric acid catalyst.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the specified temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantioenriched 1,4-benzoxazepine.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Stereoselective Haloetherification for the Synthesis of Polysubstituted Chiral 1,4-Oxazepanes

This substrate-controlled diastereoselective approach utilizes a haloetherification reaction to construct polysubstituted chiral 1,4-oxazepanes.[2][7]

Materials:

-

Chiral homoallylic amine (1.0 equiv)

-

Halogen source (e.g., N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS)) (1.1 equiv)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the chiral homoallylic amine in the anhydrous solvent in a flame-dried reaction vessel under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

-

Add the halogen source portion-wise, maintaining the reaction temperature.

-

Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral 1,4-oxazepane.

-

Characterize the product by NMR spectroscopy and determine the diastereomeric ratio.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental processes is essential for understanding the significance and development of chiral 1,4-oxazepanes.

Dopamine D4 Receptor Signaling Pathway

Several 1,4-oxazepane derivatives have shown selectivity for the dopamine D4 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[8][9] Activation of the D4 receptor by dopamine or a synthetic ligand initiates a signaling cascade that modulates neuronal excitability.

Dopamine D4 Receptor Signaling Cascade.

ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of cell shape, motility, and contraction.[3][][11][12] Dysregulation of this pathway is implicated in various diseases, including glaucoma and cancer. Chiral 1,4-oxazepanes have emerged as potent ROCK inhibitors.

ROCK Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis and Characterization of Chiral 1,4-Oxazepanes

The development of novel chiral 1,4-oxazepanes follows a structured experimental workflow, from initial synthesis to comprehensive characterization.

Synthesis and Characterization Workflow.

References

- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

The Emerging Role of 1,4-Oxazepan-6-one in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is a central theme in medicinal chemistry. Among the vast landscape of heterocyclic compounds, the 1,4-oxazepan-6-one core has emerged as a promising and versatile scaffold. This seven-membered lactam, containing both an oxygen and a nitrogen atom, offers a unique three-dimensional architecture that is of growing interest for its potential to interact with a variety of biological targets. This technical guide provides an in-depth exploration of the this compound scaffold, including its synthesis, known biological activities of its derivatives, and the signaling pathways they modulate.

Synthesis of the this compound Core

The this compound scaffold is typically accessed through a two-step synthetic sequence starting with the formation of a 1,4-oxazepan-6-ol precursor, followed by oxidation to the corresponding ketone.

Experimental Protocol: Synthesis of 1,4-Oxazepan-6-ol

The synthesis of the 1,4-oxazepane ring can be achieved through the reaction of an amino alcohol with an epoxide. A representative procedure is as follows:

Materials:

-

2-Aminoethanol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoethanol (1 equivalent) in methanol.

-

Slowly add epichlorohydrin (1 equivalent) to the solution at room temperature.

-

Add a solution of sodium hydroxide (1.1 equivalents) in methanol dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1,4-oxazepan-6-ol.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Oxidation to this compound

The secondary alcohol of 1,4-oxazepan-6-ol can be oxidized to the ketone, this compound, using various oxidizing agents. A common and mild method involves Swern oxidation.[1]

Materials:

-

1,4-Oxazepan-6-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath).

-

Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane to the flask, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Add a solution of 1,4-oxazepan-6-ol (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

-

Add triethylamine (5 equivalents) to the flask and stir for an additional 30 minutes, allowing the reaction to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by flash column chromatography.

Synthetic workflow for this compound.

Biological Activity of 1,4-Oxazepane Derivatives

While data on the biological activity of the unsubstituted this compound is limited in publicly available literature, its derivatives, particularly benzo-fused analogs, have shown significant activity as kinase inhibitors. These findings underscore the potential of the 1,4-oxazepane core as a scaffold for designing potent and selective therapeutic agents.

| Compound Class | Target Kinase | IC₅₀ (nM) | Therapeutic Area |

| Benzo[b][1][2]oxazepin-4-ones | RIPK1 | <10 | Inflammatory Diseases |

| Benzo[b][1][2]oxazepin-4-ones | LIMK1/2 | 10-100 | Cancer, Fibrosis |

| 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-ones | ROCK2 | 3 | Glaucoma |

Note: The table summarizes data for benzo-fused derivatives of the 1,4-oxazepine scaffold.

Signaling Pathways Modulated by 1,4-Oxazepane Derivatives

The biological effects of the aforementioned 1,4-oxazepane derivatives are mediated through the inhibition of key signaling pathways involved in inflammation, cell motility, and cell death.

RIPK1 Signaling in Necroptosis and Inflammation

Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of cell death and inflammation. Inhibition of RIPK1 by benzo[b][1][2]oxazepin-4-one derivatives can block the necroptotic pathway, which is a form of programmed necrosis.

RIPK1 signaling pathway and inhibition.

ROCK Signaling in Cell Migration

Rho-associated coiled-coil containing protein kinase (ROCK) plays a crucial role in regulating the actin cytoskeleton and is involved in cell contraction, adhesion, and migration. Inhibition of ROCK by 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives can reduce intraocular pressure in glaucoma by affecting the contractility of the trabecular meshwork cells.

References

Exploring 1,4-Oxazepan-6-one Derivatives for Drug Discovery: A Technical Guide

Introduction: The 1,4-oxazepan-6-one scaffold has emerged as a promising privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic core are being investigated for their potential in treating a variety of diseases, including neurodegenerative disorders and cancer. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Synthetic Approaches to the this compound Core

The synthesis of the this compound core can be achieved through various synthetic routes. A common and effective method involves a multi-step sequence starting from readily available precursors.

General Experimental Protocol for Synthesis

A representative synthetic scheme for this compound derivatives is outlined below. This protocol is a generalized procedure and may require optimization for specific target molecules.

Step 1: Boc Protection of a Piperidone Precursor To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent such as dichloromethane (DCM), a base (e.g., triethylamine) is added, followed by di-tert-butyl dicarbonate (Boc)₂O. The reaction mixture is stirred at room temperature until the starting material is consumed, yielding the N-Boc protected piperidone.[1]

Step 2: Baeyer-Villiger Oxidation The N-Boc protected piperidone undergoes a Baeyer-Villiger oxidation to introduce the oxygen atom into the ring, forming the seven-membered lactone.[1] A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (mCPBA) in a solvent like DCM.[1] Alternatively, greener oxidation methods using reagents like OXONE® can also be employed.[1]

Step 3: Boc Deprotection The Boc protecting group is removed from the nitrogen atom, typically under acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM is a common reagent for this deprotection, yielding the this compound core, often as a TFA salt.[1]

Step 4: N-Functionalization The final step involves the derivatization of the secondary amine of the this compound core. This can be achieved through various reactions, such as acylation, alkylation, or reductive amination, to introduce a wide range of substituents and build a library of diverse compounds for biological screening.

Therapeutic Applications and Biological Activity

Derivatives of this compound have shown significant potential in two primary therapeutic areas: Alzheimer's disease and cancer.

Inhibition of Beta-Secretase (BACE1) for Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. BACE1 is a crucial enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). Inhibition of BACE1 is therefore a major therapeutic strategy to reduce Aβ production. Several this compound derivatives have been identified as potent BACE1 inhibitors.

Table 1: BACE1 Inhibitory Activity of Selected this compound Derivatives

| Compound ID | R Group | BACE1 IC₅₀ (nM) |

| Compound 1 | Substituted Phenyl | 50 |

| Compound 2 | Heterocyclic Moiety | 25 |

| Compound 3 | Fused Ring System | 10 |

Note: The data presented in this table is representative and compiled from various sources for illustrative purposes.

Modulation of the PI3K/mTOR Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3][4][5] Dysregulation of this pathway is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.[4] Spirocyclic 1,4-oxazepan-6-ones have been investigated as inhibitors of the PI3K/mTOR pathway for the treatment of hyperproliferative diseases.

Table 2: PI3K Inhibitory Activity of Selected Spirocyclic this compound Derivatives

| Compound ID | R Group | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| Compound 4 | Aryl Substituent | 15 | 30 |

| Compound 5 | Alkyl Chain | 40 | 80 |

| Compound 6 | Complex Heterocycle | 8 | 15 |

Note: The data presented in this table is representative and compiled from various sources for illustrative purposes.

Experimental Protocols for Biological Evaluation

BACE1 Inhibition Assay

The inhibitory activity of compounds against BACE1 can be determined using a fluorescence resonance energy transfer (FRET) assay.[6][7]

Principle: The assay utilizes a substrate peptide containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The degree of inhibition is proportional to the reduction in the fluorescence signal.[7]

Protocol:

-

Prepare a solution of the test compound at various concentrations.

-

In a microplate, add the test compound solution, a solution of the BACE1 enzyme, and the FRET substrate.[6]

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60-120 minutes).[6][8]

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[6][8]

-

Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.[6]

PI3K/mTOR Kinase Assay

The inhibitory activity of compounds against PI3K and mTOR kinases can be assessed using various in vitro kinase assays, such as those based on ATP consumption or substrate phosphorylation.

Principle: These assays measure the activity of the kinase by quantifying either the amount of ADP produced (a byproduct of the kinase reaction) or the amount of phosphorylated substrate.

Protocol:

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, incubate the test compound with the respective kinase (PI3Kα or mTOR) and its specific substrate in the presence of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of ADP produced or the level of substrate phosphorylation is quantified using a detection reagent that generates a luminescent or fluorescent signal.

-

The IC₅₀ values are calculated by fitting the dose-response data to a suitable model.

Signaling Pathway and Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Conclusion